molecular formula C8H9F6NO2 B2574142 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane CAS No. 2375270-84-9

2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane

Cat. No.: B2574142
CAS No.: 2375270-84-9
M. Wt: 265.155
InChI Key: IKUVEUFEWHEZGG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.C2HF3O2/c7-6(8,9)4-1-5(4)2-10-3-5;3-2(4,5)1(6)7/h4,10H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUVEUFEWHEZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CNC2)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane typically involves multiple steps:

    Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Combination with Trifluoroacetic Acid: The final step involves the reaction of the spirocyclic amine with trifluoroacetic acid, typically under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to methyl groups under strong reducing conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Methylated derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to facilitate various reactions makes it valuable for creating complex molecules. For instance:

  • Synthesis of Spirocyclic Compounds : 2-(Trifluoromethyl)-5-azaspiro[2.3]hexane can be used as a building block for synthesizing more complex spirocyclic compounds, which are important in drug discovery and development .
  • Reagent in Cyclization Reactions : It has been employed in cyclization reactions that yield various functionalized products with potential biological activity .

Medicinal Chemistry

The unique structural features of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane make it an attractive candidate for pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes allows it to be used in studies aimed at developing enzyme inhibitors that could lead to new therapeutic agents .

Material Science

In material science, the fluorinated nature of the compound imparts unique properties that can be exploited:

  • Development of Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance chemical resistance and thermal stability . Such materials are useful in coatings and packaging applications.
  • Ion Pairing Agent in Chromatography : Due to its strong acidity and solubility properties, 2,2,2-trifluoroacetic acid is often used as an ion pairing agent in high-performance liquid chromatography (HPLC), particularly for the analysis of peptides and proteins .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of derivatives of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane against Candida albicans and Escherichia coli. Results showed that certain derivatives exhibited significant inhibition, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antifungal agents . This suggests potential for developing new antifungal treatments.

Case Study 2: Synthesis of Functionalized Triazoles

Research focused on synthesizing fluorinated triazoles using 2,2,2-trifluoroacetic acid as a key reagent demonstrated that these compounds possess enhanced biological activities due to their structural features . The study highlighted the importance of fluorinated substituents in modulating the properties and functionalities of triazole derivatives.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Organic SynthesisBuilding block for spirocyclic compoundsFacilitates complex molecule synthesis
Medicinal ChemistryAntimicrobial agentsSignificant activity against Candida and E. coli
Material ScienceFluorinated polymersEnhanced chemical resistance and thermal stability
Analytical ChemistryIon pairing agent in HPLCImproved separation efficiency for peptides/proteins

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane involves its interaction with molecular targets through its trifluoromethyl and spirocyclic amine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

  • Acidity : TFA is stronger than pentafluoropropionic acid but weaker than trifluoromethanesulfonic acid.
  • Volatility : TFA’s lower boiling point (72°C) enhances its utility in reactions requiring easy removal .
  • Applications : Unlike pentafluoropropionic acid, TFA is widely used in peptide synthesis due to its ability to cleave protecting groups without side reactions .

2-(Trifluoromethyl)-5-azaspiro[2.3]hexane vs. Other Spirocyclic Amines

Table 2: Structural and Functional Comparisons

Compound Core Structure Biological Relevance Synthesis Method
2-(Trifluoromethyl)-5-azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane + CF₃ GluR ligand; CNS disorder research Rhodium-catalyzed cyclopropanation
5-Azaspiro[2.3]hexane hemioxalate 5-Azaspiro[2.3]hexane + oxalate Research chemical (no biological data) Not specified
5-[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]-5-azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane + thiadiazole Unknown (structural analog) Undisclosed

Key Differences :

  • Stereochemical Complexity : The trifluoromethyl derivative requires diastereoselective synthesis (60% yield for major isomers) , whereas simpler analogs like the hemioxalate salt lack stereochemical challenges .
  • Biological Activity: Unlike non-functionalized spirocycles, the trifluoromethyl group enhances binding to GluRs by mimicking L-Glu’s carboxylate moiety .

2,2,2-Trifluoroacetic Acid

  • Pharmaceutical Synthesis : TFA is critical in producing fluorinated APIs, including antiviral drugs. Its market is projected to grow due to demand in peptide synthesis and agrochemicals .
  • Etching Applications : TFA outperforms sulfuric acid in semiconductor etching due to controlled reactivity and reduced corrosiveness .

2-(Trifluoromethyl)-5-azaspiro[2.3]hexane

  • GluR Selectivity : In vitro studies show >100-fold selectivity for mGluR2 over other subtypes, attributed to its rigid conformation .
  • Synthetic Challenges : Early routes yielded <5% of target compounds; optimization using Petasis olefination improved yields to 58% .

Biological Activity

The compound 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane is a synthetic organofluorine compound that combines the properties of trifluoroacetic acid (TFA) with a unique spirocyclic structure. This article explores its biological activity, including its synthesis, pharmacological effects, and safety profile.

  • Chemical Formula : C₈H₈F₆N
  • Molecular Weight : 239.15 g/mol
  • IUPAC Name : 2-(trifluoromethyl)-5-azaspiro[2.3]hexane-1-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of TFA with appropriate amines under controlled conditions to form the spirocyclic structure. The trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) for certain strains have been reported as low as 0.03125μg/mL0.03125\,\mu g/mL against Staphylococcus aureus and Enterococcus faecium .
  • Analgesic Properties :
    • Preliminary research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system.
  • Toxicity Profile :
    • While TFA is known for its toxicity, particularly in aquatic organisms , the specific toxicity of this compound remains to be fully elucidated. However, it is important to note that exposure can lead to severe skin burns and respiratory issues .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various fluorinated compounds, 2,2,2-trifluoroacetic acid; 2-(trifluoromethyl)-5-azaspiro[2.3]hexane demonstrated potent activity against multidrug-resistant strains of bacteria. The study highlighted its effectiveness in inhibiting bacterial growth at significantly lower concentrations compared to conventional antibiotics .

Case Study 2: Safety Assessment

A safety assessment conducted on laboratory animals revealed that exposure to high doses resulted in acute toxicity symptoms including respiratory distress and skin irritation. Long-term exposure studies are necessary to determine chronic effects and environmental impact .

Data Tables

Property Value
Molecular Weight239.15 g/mol
SolubilitySoluble in organic solvents
Toxicity (LC50)10.01 mg/L (inhalation)
Antibacterial MIC<0.03125 μg/mL (S. aureus)

Q & A

Q. What are the key synthetic strategies for preparing 2-(trifluoromethyl)-5-azaspiro[2.3]hexane derivatives?

Two primary strategies are described:

  • Cyclopropanation of α,β-unsaturated esters : Initial attempts using Corey-Chaykovsky or Simmons-Smith reactions yielded low product (e.g., 23 and 24) due to steric hindrance .
  • Rhodium-catalyzed cyclopropanation of terminal alkenes : Optimized conditions (Rh₂(OAc)₄ catalyst, ethyl diazoacetate, and dichloromethane) improved yields to 60% via trans-selective diastereomer formation . Key steps include Petasis olefination to generate intermediates (e.g., 18) and stereochemical control through solvent optimization (e.g., toluene vs. dichloromethane) .

Q. How is 2,2,2-trifluoroacetic acid (TFA) utilized in the synthesis of spirocyclic compounds?

TFA is critical in deprotection steps :

  • After cyclopropanation, intermediates (e.g., 20a/20c) are deprotected using TFA with Et₃N·3HF in THF at 60°C to yield primary alcohols (e.g., 25a/25c) .
  • TFA’s strong acidity facilitates efficient cleavage of Boc (tert-butoxycarbonyl) protecting groups, enabling downstream oxidation to carboxylic acids (e.g., 26a/26c) .

Q. What analytical methods are essential for characterizing stereochemistry in these compounds?

  • Chiral HPLC : Used to separate enantiomers (e.g., 20a and 20c) with semi-preparative columns .
  • NOE (Nuclear Overhauser Effect) studies : Determined relative configurations of spirocyclic diastereomers .
  • X-ray crystallography or NMR coupling constants : Validated spatial arrangements of cyclopropane rings .

Advanced Research Questions

Q. How can diastereoselectivity challenges in cyclopropanation reactions be systematically addressed?

  • Catalyst optimization : Rh₂(OAc)₄ promotes trans selectivity, with increased catalyst loading (5 mol%) improving yield to 60% .
  • Solvent effects : Dichloromethane enhances reaction efficiency compared to toluene .
  • Theoretical calculations : Conformational sampling (MacroModel) and Hartree-Fock/6-31G* calculations rationalize the stability of diastereomers (e.g., 20a is 1.49 kcal/mol more stable than 20b) .

Q. What computational approaches predict the stability of spirocyclic diastereomers?

  • Conformational sampling : Mixed torsional/low-mode sampling in MacroModel generates 10,000 conformers per diastereomer, filtered by energy (5 kcal/mol cutoff) and RMSD (0.5 Å) .
  • Quantum-mechanical optimization : Gaussian09 with HF/6-31G* basis set refines geometries and calculates relative energies (Table 1 in ).
  • Results align with experimental HPLC data, confirming trans-diastereomers (20a/20c) dominate due to lower steric strain .

Q. How does the spirocyclic moiety enhance the biological activity of glutamic acid analogues?

  • Conformational restriction : The 5-azaspiro[2.3]hexane scaffold "freezes" rotational freedom around the C3–C4 bond, mimicking bioactive conformations of L-glutamic acid .
  • Receptor binding : Constrained derivatives (e.g., 27a/27c) show enhanced affinity for metabotropic glutamate receptors (mGluRs), validated via in vitro assays targeting CNS disorders .

Methodological Insights

  • Low-yield reaction optimization : Adjusting stoichiometry (e.g., excess ethyl diazoacetate) and concentration (0.1 M → 0.05 M) mitigates side reactions .
  • Handling TFA’s acidity : Neutralization with NaOH (30% w/w) post-deprotection minimizes degradation, achieving >98% purity in final steps .

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